2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol
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Overview
Description
2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol is a chemical compound known for its unique structure and properties It features a hexa-3,5-diyn-2-ol backbone with a methyl group at the second position and a 4-nitronaphthalen-1-yl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol typically involves multi-step organic reactions. One common method includes the coupling of 2-methylhexa-3,5-diyn-2-ol with 4-nitronaphthalen-1-yl derivatives under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines .
Scientific Research Applications
2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylhexa-3,5-diyn-2-ol: Similar in structure but with a phenyl group instead of a nitronaphthalenyl group.
3,5-Hexadiyn-2-ol, 2-methyl-6-(4-nitro-1-naphthalenyl): Another derivative with slight structural variations.
Uniqueness
2-Methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol stands out due to the presence of both a nitro group and a naphthalenyl moiety, which confer unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research .
Properties
CAS No. |
90101-68-1 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-methyl-6-(4-nitronaphthalen-1-yl)hexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C17H13NO3/c1-17(2,19)12-6-5-7-13-10-11-16(18(20)21)15-9-4-3-8-14(13)15/h3-4,8-11,19H,1-2H3 |
InChI Key |
FFXDYVURXQLXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
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